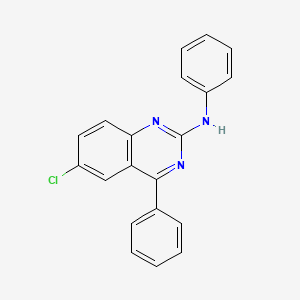

6-chloro-N,4-diphenylquinazolin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N,4-diphenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)24-20(23-18)22-16-9-5-2-6-10-16/h1-13H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBAMSRQRDFHNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro N,4 Diphenylquinazolin 2 Amine and Its Analogues

Retrosynthetic Analysis of the 6-chloro-N,4-diphenylquinazolin-2-amine Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound (I), the analysis reveals several logical disconnections corresponding to reliable forward synthetic reactions.

The primary disconnections for the quinazoline (B50416) core involve breaking the C-N bonds. A key disconnection across the N1-C2 and C4-N3 bonds points towards a cyclocondensation strategy. This approach identifies a substituted 2-aminobenzophenone and a guanidine equivalent as key precursors. Specifically, disconnection of the 2-amino group and the N-phenyl substituent at the 2-position suggests (2-amino-5-chlorophenyl)(phenyl)methanone (II) and phenylguanidine (III) as the primary building blocks.

Alternatively, targeting the C4-N bond of the aniline (B41778) substituent suggests a nucleophilic aromatic substitution (SNAr) pathway. This disconnection leads to a 2,6-dichloro-4-phenylquinazoline intermediate (IV) and aniline (V). The dichloroquinazoline (IV) can be further disconnected via a cyclization/condensation reaction, again leading back to (2-amino-5-chlorophenyl)(phenyl)methanone (II) and a suitable C1 source, such as cyanogen chloride or a derivative thereof.

A third approach involves multicomponent reactions (MCRs), where multiple starting materials are combined in a one-pot reaction to form the complex product. A plausible MCR retrosynthesis would disconnect the molecule into (2-amino-5-chlorophenyl)(phenyl)methanone (II), an isocyanide (e.g., phenyl isocyanide), and a nitrogen source like ammonia (B1221849) or an ammonium salt.

These retrosynthetic pathways form the basis for the established and emerging synthetic methodologies discussed in the subsequent sections.

Established Synthetic Routes to this compound

Several robust synthetic routes have been established for the construction of the this compound core, primarily relying on cyclocondensation, nucleophilic aromatic substitution, and multicomponent reactions.

Cyclocondensation Reactions in Quinazoline Formation

Cyclocondensation reactions are a cornerstone of quinazoline synthesis. The most direct approach to the this compound scaffold involves the reaction of (2-amino-5-chlorophenyl)(phenyl)methanone with phenylguanidine. mdpi.com This method builds the pyrimidine (B1678525) ring of the quinazoline system in a single step.

The reaction typically proceeds by initial condensation between the ketone of the aminobenzophenone and an amino group of the guanidine to form an intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinazoline product. Various catalysts and reaction conditions can be employed to promote this transformation, including acid or base catalysis and thermal conditions.

| Starting Material 1 | Starting Material 2 | Conditions | Product | Ref. |

| (2-amino-5-chlorophenyl)(phenyl)methanone | Phenylguanidine | Acid or Base catalyst, Heat | This compound | mdpi.com |

| 2-Aminobenzonitrile | N-Benzyl Cyanamide, Aryl Ketone | HCl, HFIP, 70°C | 2-Aminoquinazoline (B112073) derivative | mdpi.com |

Nucleophilic Aromatic Substitution Strategies for Amination

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing the N-phenyl group at the 2-position of a pre-formed quinazoline ring. This approach typically begins with a 2,6-dichloro-4-phenylquinazoline intermediate. The chlorine atoms at the C2 and C4 positions of the quinazoline ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring. beilstein-journals.org

The regioselectivity of the substitution is a critical aspect of this strategy. Generally, the C4 position is more reactive towards nucleophiles than the C2 position, allowing for the selective introduction of a substituent at C4 first. However, by carefully controlling reaction conditions, such as temperature, solvent, and the nature of the nucleophile, selective substitution at the C2 position can be achieved. For the synthesis of this compound, the reaction of 2,6-dichloro-4-phenylquinazoline with aniline would be a key step. The reaction is often carried out in the presence of a base to neutralize the HCl generated during the reaction. beilstein-journals.org

| Substrate | Nucleophile | Conditions | Product | Ref. |

| 2,6-dichloro-4-phenylquinazoline | Aniline | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, Dioxane), Heat | This compound | beilstein-journals.org |

| 4-Chloroquinazolines | Substituted Anilines | THF/H2O (1:1), Microwave | 4-Anilinoquinazolines | beilstein-journals.org |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like this compound in a single synthetic operation. nih.gov A potential one-pot synthesis could involve the reaction of (2-amino-5-chlorophenyl)(phenyl)methanone, an aromatic aldehyde, and a nitrogen source like ammonium acetate. nih.gov

In a variation of this approach, a three-component reaction between a 2-aminoaryl ketone, an aldehyde, and ammonium acetate, often catalyzed by iodine, can yield highly substituted quinazolines. By selecting the appropriate starting materials, this method can be adapted for the synthesis of the target molecule. These reactions proceed through a series of condensation and cyclization steps, rapidly building molecular complexity. nih.govnih.gov

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Ref. |

| 2-Aminoaryl Ketone | Aldehyde | Ammonium Acetate | Iodine, EtOH, Heat | Highly substituted quinazolines | nih.gov |

| Acetyl derivative | Malononitrile | Aromatic Aldehyde | Ammonium Acetate, Dioxane, Microwave | Enaminonitrile derivatives | nih.gov |

Catalytic Methodologies in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. Metal-free catalysis has emerged as a particularly attractive area due to its lower cost, reduced toxicity, and environmental benefits.

Metal-Free Catalysis (e.g., Iodine-Catalyzed Oxidative Synthesis)

Molecular iodine has proven to be a versatile and powerful metal-free catalyst for the synthesis of quinazolines. One notable application is the iodine-catalyzed aerobic oxidative C-H amination. nih.gov This reaction can be employed to construct the quinazoline core from 2-aminobenzophenones and various nitrogen sources.

For instance, the reaction of a 2-aminobenzophenone with an amine in the presence of a catalytic amount of iodine and an oxidant (often molecular oxygen from the air) can lead to the formation of the quinazoline ring. nih.govnih.gov The reaction proceeds through an initial condensation to form an imine, followed by an iodine-mediated oxidative cyclization. This methodology avoids the use of stoichiometric and often harsh oxidants, making it a greener alternative.

A plausible iodine-catalyzed route to a precursor for this compound could involve the reaction of (2-amino-5-chlorophenyl)(phenyl)methanone with a suitable nitrogen source, such as ammonium acetate, in the presence of iodine. nih.gov The subsequent introduction of the N-phenyl group could then be achieved through a separate amination step.

| Substrate 1 | Substrate 2 | Catalyst | Oxidant | Conditions | Product Type | Yield | Ref. |

| 2-Aminobenzophenone | N-methylamines | Iodine | O2 | DMSO, 120 °C, 12 h | Quinazolines | 20-98% | nih.gov |

| 2-Aminobenzophenones | Aryl amines | Molecular Iodine | O2 | 130 °C, 3-8 h | 2-Arylquinazolines | 68-92% | nih.gov |

| 2-Aminobenzaldehydes | Benzylamines | Molecular Iodine | O2 | Neat, Moderate Temp. | 2-Arylquinazolines | 91-97% | nih.gov |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed)

Transition metal-catalyzed reactions have become indispensable tools for the construction of the quinazoline scaffold, providing efficient pathways to complex molecules. frontiersin.orgnih.govmdpi.com Palladium-catalyzed cross-coupling reactions, in particular, are pivotal for introducing aryl and amino substituents, which are key features of the this compound structure.

Two prominent palladium-catalyzed reactions widely used in the synthesis of quinazoline derivatives are the Suzuki coupling and the Buchwald-Hartwig amination.

Suzuki Coupling: This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. wikipedia.orgorganic-chemistry.org In the context of synthesizing analogues of this compound, the Suzuki coupling is instrumental for introducing the phenyl group at the C4 position of the quinazoline core. organic-chemistry.org The general strategy involves coupling a 4-haloquinazoline intermediate with a phenylboronic acid derivative. nih.govnih.gov This method is highly tolerant of various functional groups, allowing for the synthesis of a diverse library of 4-aryl quinazolines. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. scienceopen.comwikipedia.org It facilitates the coupling of amines with aryl halides or triflates. For the synthesis of this compound, the Buchwald-Hartwig amination is the method of choice for introducing the N-phenylamino group at the C2 position. This involves reacting a 2-haloquinazoline precursor with aniline or its derivatives. The development of various generations of phosphine ligands has significantly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions. wikipedia.orgresearchgate.netbohrium.com

The strategic combination of these reactions allows for a convergent and flexible synthesis of the target molecule and its analogues. For instance, a 2,4-dichloro-6-chloroquinazoline intermediate can be sequentially functionalized, first via a Suzuki coupling to install the C4-phenyl group, followed by a Buchwald-Hartwig amination to introduce the C2-N-phenylamine moiety.

| Reaction Type | Purpose in Synthesis | Key Reactants | Catalyst System (Typical) |

| Suzuki Coupling | Introduction of C4-phenyl group | 4-Haloquinazoline, Phenylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., Na2CO3) nih.gov |

| Buchwald-Hartwig Amination | Introduction of C2-N-phenylamine | 2-Haloquinazoline, Aniline | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base researchgate.netbohrium.com |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like quinazolines to minimize environmental impact. mdpi.comnih.gov This involves the use of environmentally benign solvents, alternative energy sources, and sustainable reagents.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. tandfonline.com Research has demonstrated the feasibility of synthesizing quinazoline and quinazolinone derivatives under solvent-free conditions or in aqueous media. rsc.orgsci-hub.catrsc.org

Solvent-Free Synthesis: This approach often involves reacting the starting materials in the presence of a solid catalyst, such as montmorillonite K-10 clay, under thermal or microwave conditions. slideshare.netresearchgate.net For example, the reaction of anthranilic acid derivatives with amides can be performed without a solvent to yield quinazolin-4(3H)-ones. slideshare.net Another method describes a three-component reaction of isoquinoline derivatives, isothiocyanates, and an aminobenzofuran derivative under solvent-free conditions at room temperature. tandfonline.com These methods offer advantages such as operational simplicity, reduced waste, and often easier product purification. nih.gov

Aqueous Medium Syntheses: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. sci-hub.cat Iron-catalyzed C-N coupling reactions for the synthesis of quinazolinone derivatives have been successfully performed in water, which is a significant advancement for N-heterocycle synthesis. sci-hub.cat Base-driven syntheses of quinazolines from α,α,α-trihalotoluenes and o-aminobenzylamines have also been reported in water, which can simplify purification through recrystallization, avoiding chromatography. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. frontiersin.orgresearchgate.net These advantages include dramatically reduced reaction times (from hours to minutes), increased product yields, and often improved product purity. rsc.orgresearchgate.net

The application of MAOS to quinazoline synthesis is well-documented. frontiersin.orgnih.gov For instance, the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be greatly accelerated using microwave heating. frontiersin.org One-pot, multicomponent reactions to produce various quinazoline derivatives have been efficiently carried out under microwave irradiation, often in the absence of traditional solvents or catalysts. nih.govscispace.com The combination of microwave heating with aqueous or solvent-free conditions represents a particularly green and efficient approach to synthesizing the quinazoline scaffold. rsc.orgsci-hub.catrsc.org

| Green Chemistry Approach | Key Features | Advantages | Example Application |

| Solvent-Free Synthesis | Use of solid catalysts (e.g., clays) or neat reaction mixtures. tandfonline.comslideshare.net | Reduced solvent waste, operational simplicity, easier purification. nih.gov | Reaction of anthranilic acid with amides over montmorillonite K-10. slideshare.net |

| Aqueous Medium Synthesis | Water as the reaction solvent. sci-hub.cat | Environmentally benign, non-toxic, non-flammable, unique reactivity. sci-hub.cat | Iron-catalyzed cyclization of 2-halobenzoic acids and amidines. sci-hub.cat |

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. frontiersin.org | Rapid reaction rates, higher yields, improved purity. rsc.orgresearchgate.net | One-pot synthesis of polysubstituted quinazolines. nih.gov |

The use of bio-catalysts and reagents derived from renewable resources is a growing area in green chemistry. While the application of enzymes for the specific synthesis of this compound is not widely reported, the use of bio-based solvents and sustainable catalysts is gaining traction.

For example, gluconic acid aqueous solution (GAAS), a bio-based solvent, has been utilized for the environmentally benign synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through a multicomponent reaction. scispace.com Similarly, pinane, a bio-sourced solvent derived from pine resin, has been employed in the microwave-assisted synthesis of quinazolinones, where it also appears to facilitate the cyclization step. nih.gov The use of earth-abundant and non-toxic metal catalysts, such as iron, also aligns with the principles of sustainable chemistry. sci-hub.cat

Derivatization Strategies for the this compound Scaffold

Derivatization of the core this compound structure is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Modifications can be made at various positions of the quinazoline ring and on the appended phenyl moieties.

Modifying the two phenyl rings—one at the C4 position and the other attached to the C2-amino group—offers extensive opportunities for structural diversification. rsc.org These modifications can influence the molecule's steric, electronic, and pharmacokinetic properties.

Strategies for modifying these phenyl rings can be implemented in two main ways:

Starting Material Modification: A straightforward approach is to use substituted anilines or substituted phenylboronic acids in the palladium-catalyzed coupling reactions described earlier. This allows for the direct incorporation of a wide array of functional groups (e.g., methoxy, trifluoromethyl, sulfamoyl) onto the phenyl rings. nih.gov For example, reacting a 2,4-dichloro-6-chloroquinazoline with a series of substituted phenylboronic acids in Suzuki coupling reactions would yield a library of C4-aryl derivatives. Subsequent Buchwald-Hartwig amination with various substituted anilines would further diversify the C2-N-aryl moiety.

Post-Synthesis Modification: Alternatively, functional groups on the phenyl rings of the fully formed this compound scaffold can be chemically transformed. For instance, a nitro group could be reduced to an amine, which could then be further acylated or alkylated. A hydroxyl group could be converted into an ether or an ester. The presence of halogen atoms (e.g., bromine) on the phenyl rings, introduced via the starting materials, serves as a versatile handle for further cross-coupling reactions, enabling the attachment of additional aryl or alkyl groups. nih.govnih.gov

Systematic optimization of substituents on the phenyl rings is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com For example, studies on other quinazoline-based inhibitors have shown that introducing specific groups at certain positions of a phenyl ring can be critical for improving potency and pharmacokinetic properties. mdpi.com

Functionalization at the Quinazoline Ring Nitrogen Atoms

Functionalization of the nitrogen atoms within the quinazoline core, specifically at the N-1 and N-3 positions, can significantly alter the molecule's steric and electronic properties. This is often achieved through direct alkylation/arylation or, more elaborately, through annulation reactions that build new heterocyclic rings onto the quinazoline framework.

Direct N-alkylation of the quinazolinone core is a common strategy. For instance, the reaction of a 2-chloro-quinazolin-4-one with an alkyl halide like methyl-2-bromoacetate can proceed via a substitution reaction to form the N-alkylated precursor. uw.edu The regiochemistry of alkylation (N- vs. O-alkylation) is a critical aspect, with reaction conditions such as the choice of base and solvent playing a key role in directing the outcome. juniperpublishers.com Studies have shown that using a base like cesium carbonate in DMF can favor N-alkylation. juniperpublishers.com

A more advanced method for functionalization involves transition-metal-catalyzed N-alkylation using alcohols as alkylating agents, which is an atom-economical and environmentally friendly approach. An iridium-catalyzed reaction has been developed for the regioselective N-alkylation of 2-aminoquinazolines with various alcohols. This protocol demonstrates high yields and complete regioselectivity for the exocyclic amino group, showcasing a powerful method for introducing alkyl groups to nitrogen atoms within the quinazoline system. rsc.org

Furthermore, the ring nitrogen atoms serve as key sites for constructing fused polycyclic systems. The synthesis of triazolo[4,3-c]quinazolines, for example, can be achieved through a multicomponent reaction involving a quinazoline, an aldehyde, and N-isocyaniminotriphenylphosphorane. thieme-connect.com This method builds a triazole ring across the N-3 and C-4 positions of the quinazoline core. Similarly, imidazo[1,2-c]quinazolines can be synthesized via a copper-catalyzed Ullmann-type C-N coupling, followed by an intramolecular cross-dehydrogenative coupling, effectively fusing an imidazole ring to the quinazoline N-1 and C-2 positions. acs.org These annulation strategies represent a sophisticated approach to N-functionalization, creating complex, rigid scaffolds for further investigation.

| Reaction Type | Starting Material | Reagents/Catalyst | Conditions | Product Type | Yield (%) | Ref |

| N-Alkylation | 2-Aminoquinazoline | Alcohol, [Cp*IrCl2]2, NaOH | 150 °C, 12 h | 2-(N-Alkylamino)quinazoline | 71-96 | rsc.org |

| Triazole Annulation | Quinazoline | Aldehyde, N-isocyaniminotriphenylphosphorane | Toluene, reflux, 2 h | acs.orgnih.govresearchgate.netTriazolo[4,3-c]quinazoline | - | thieme-connect.com |

| Imidazole Annulation | 2-(2-Bromophenyl)-1H-imidazole | Azole, CuI, K2CO3, then Cu(OAc)2·H2O | DMF, 150 °C | Imidazo[1,2-c]quinazoline | 35-70 | acs.org |

| N-Alkylation | 2-Chloro-quinazolin-4-one | Methyl-2-bromoacetate | Base (e.g., NaH) | N-Alkylated quinazolinone | 71 | uw.edu |

Introduction of Heterocyclic Substituents

Attaching diverse heterocyclic moieties to the quinazoline skeleton is a primary strategy for expanding chemical space and modulating biological activity. Transition-metal-catalyzed cross-coupling reactions are the predominant methods for forging carbon-carbon and carbon-heteroatom bonds necessary for this purpose.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for introducing nitrogen-containing heterocycles. This reaction can be used to couple a halogenated quinazoline with a heterocyclic amine. researchgate.net For instance, a 2'-bromo heterocyclic ester can be coupled with a 2-aminopyridine derivative, followed by intramolecular cyclization to yield heterocycle-fused quinazolinones. bohrium.com Similarly, the Suzuki coupling allows for the formation of C-C bonds between a halo-quinazoline and a heterocyclic boronic acid, enabling the introduction of a wide array of heteroaromatic systems. mdpi.com

Copper-catalyzed Ullmann-type reactions provide an alternative and powerful method for C-N bond formation, particularly for N-arylation. acs.org These reactions are often used to couple N-H containing heterocycles with halo-quinazolines. Microwave-assisted N-arylation of 4-chloroquinazolines with various anilines has been shown to be a rapid and efficient method for producing 4-anilinoquinazoline (B1210976) derivatives. nih.govbeilstein-journals.org This approach can be extended to heterocyclic amines to introduce them at the C-4 position.

Nucleophilic aromatic substitution (SNAr) is another fundamental strategy, especially for functionalizing the C-2 and C-4 positions of the quinazoline ring, which are activated by the ring nitrogen atoms. The reaction of 2,4-dichloroquinazoline (B46505) with a primary amine proceeds regioselectively, with the first substitution occurring exclusively at the more reactive C-4 position. acs.org A subsequent SNAr reaction at the C-2 position, often requiring harsher conditions or acid catalysis, can then be used to introduce a second substituent, such as a heterocycle. acs.org For example, 5-chloro- acs.orgnih.govresearchgate.nettriazolo[4,3-c]quinazoline can react with piperazine via SNAr to introduce the piperazine heterocycle. tandfonline.com

| Reaction Type | Quinazoline Substrate | Heterocyclic Partner | Catalyst/Reagents | Conditions | Product Type | Yield (%) | Ref |

| Buchwald-Hartwig | 2'-Bromo heterocycle ester | 2-Aminopyridine | Pd(OAc)2, Xantphos | - | Heterocycle-fused quinazolinone | 7-99 | researchgate.netbohrium.com |

| Suzuki Coupling | Halogenated pyrazolo[1,5-a]quinazoline | Heteroarylboronic acid | Pd catalyst | - | Heteroaryl-substituted pyrazolo[1,5-a]quinazoline | - | mdpi.com |

| SNAr | 4-Chloroquinazoline | N-Methylaniline | None (Base-free) | THF/H2O, Microwave | 4-(N-Methylanilino)quinazoline | up to 96 | nih.gov |

| SNAr | 5-Chloro- acs.orgnih.govresearchgate.nettriazolo[4,3-c]quinazoline | Piperazine | TEA | Acetone, rt | 5-(Piperazin-1-yl)- acs.orgnih.govresearchgate.nettriazolo[4,3-c]quinazoline | - | tandfonline.com |

Stereoselective Synthesis of Chiral Analogues (if applicable)

The development of stereoselective methods for synthesizing chiral quinazoline analogues is an emerging area of interest, driven by the need for enantiomerically pure compounds with specific biological activities. Chirality in quinazoline derivatives can arise from a chiral center in a substituent, or from the inherent chirality of the entire molecule due to restricted bond rotation (atropisomerism).

One sophisticated approach involves creating inherently chiral systems by constructing the quinazoline ring on a chiral scaffold. For example, the regioselective formation of a quinazoline moiety on the upper rim of a calix researchgate.netarene has been used to prepare novel, inherently chiral macrocycles. Dynamic NMR studies of these derivatives revealed the existence of two distinct atropisomers in solution at low temperatures, which could be resolved using a chiral HPLC column. rsc.org

Asymmetric catalysis offers a more direct route to enantiomerically enriched quinazolines. While literature specifically detailing the stereoselective synthesis of chiral analogues of this compound is limited, related structures have been synthesized with high enantioselectivity. An asymmetric palladium-catalyzed dearomative intramolecular N-alkylation reaction has been successfully applied to the enantioselective total synthesis of (−)-spiroquinazoline, a complex alkaloid containing a quinazoline-related core. researchgate.net This demonstrates the feasibility of using transition metal catalysis with chiral ligands to control stereochemistry in the synthesis of complex quinazoline-containing molecules.

Another strategy involves using chiral starting materials. Chiral derivatizing reagents based on a quinoline (B57606) core have been synthesized from chiral amino acids like L-proline. researchgate.net A similar approach could be envisioned for quinazolines, where a chiral amine is reacted with a precursor like 6-chloro-2,4-difluoroquinazoline to introduce a stereocenter. The synthesis of hexacyclic analogues of N-acetylardeemin, a quinazoline-containing natural product, has also been explored, highlighting the challenges and strategies related to controlling the stereocenter of amino acid-derived portions during complex cyclizations. frontiersin.org

Advanced Spectroscopic and Analytical Research Methodologies Applied to 6 Chloro N,4 Diphenylquinazolin 2 Amine

High-Resolution NMR Spectroscopy for Complex Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and conformational analysis of 6-chloro-N,4-diphenylquinazolin-2-amine in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons on the quinazoline (B50416) core and the two phenyl substituents, as well as a signal for the amine proton. The protons on the chlorinated benzene (B151609) ring of the quinazoline core would likely appear as a set of coupled multiplets in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing chloro group. The protons of the phenyl group at the 4-position and the N-phenyl group would also resonate in this aromatic region, with their exact chemical shifts influenced by their electronic environment and spatial orientation. The amine proton (NH) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the quinazoline ring system are expected to appear in the range of 110-165 ppm. The carbon atom attached to the chlorine (C-6) would show a characteristic chemical shift, and the quaternary carbons of the quinazoline core (C-2, C-4, C-4a, and C-8a) would also have distinct resonances. The phenyl ring carbons would also resonate in the aromatic region, typically between 120 and 140 ppm.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to probe the through-space proximity of protons, providing insights into the preferred conformation of the molecule in solution. For instance, NOE correlations between the protons of the N-phenyl group and the protons of the phenyl group at the 4-position could reveal the relative orientation of these substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinazoline H-5 | 7.5 - 8.0 | 125 - 130 |

| Quinazoline H-7 | 7.2 - 7.7 | 120 - 125 |

| Quinazoline H-8 | 7.8 - 8.3 | 130 - 135 |

| N-H | 8.0 - 9.5 (broad) | - |

| Phenyl H (C4) | 7.3 - 7.8 | 128 - 135 |

| N-Phenyl H | 7.0 - 7.5 | 120 - 130 |

| Quinazoline C-2 | - | 155 - 160 |

| Quinazoline C-4 | - | 160 - 165 |

| Quinazoline C-6 | - | 130 - 135 |

Note: These are predicted chemical shift ranges based on analogous structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry Fragmentation Pathway Analysis for Metabolite Identification (in vitro)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which is crucial for identifying potential metabolites in in vitro studies. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for this purpose.

Molecular Ion Peak: In a mass spectrum, the parent molecule is expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of chlorine, a characteristic isotopic pattern (M⁺ and M+2⁺ in an approximate 3:1 ratio) would be observed, confirming the presence of a single chlorine atom.

Fragmentation Pathways: The fragmentation of this compound would likely proceed through several characteristic pathways. Cleavage of the bonds adjacent to the amino group could lead to the loss of the N-phenyl group or the entire diphenylamino moiety. Fragmentation of the quinazoline core itself could also occur, potentially involving the loss of HCN or the chloro substituent. The study of related 3-amino-6-chloro-2-methyl quinazolin-4-one derivatives has shown characteristic fragmentation patterns involving the loss of the amino group and subsequent ring fissions. researchgate.net

Metabolite Identification: In in vitro metabolism studies, mass spectrometry can be used to identify potential metabolic products. Common metabolic transformations include hydroxylation of the phenyl rings, N-dealkylation (if applicable to derivatives), and oxidation of the quinazoline core. By comparing the mass spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be determined. For instance, an increase of 16 atomic mass units in a fragment ion would suggest the addition of a hydroxyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | Intact Molecule | Molecular Ion |

| [M-C₆H₅]⁺ | Loss of a phenyl group | Cleavage of N-C bond |

| [M-C₆H₅NH]⁺ | Loss of the aniline (B41778) group | Cleavage of C-N bond |

| [M-Cl]⁺ | Loss of chlorine | Cleavage of C-Cl bond |

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

X-ray Crystallography for Ligand-Target Co-crystal Structures and Conformational Analysis

Molecular Conformation: The crystal structure would reveal the planarity of the quinazoline ring system and the dihedral angles of the two phenyl substituents relative to the core. These angles are critical for understanding the steric and electronic properties of the molecule. The conformation in the solid state may be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. For instance, the crystal structure of a related compound, 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, reveals a dihedral angle of 50.18 (6)° between the quinoline (B57606) ring system and the phenyl ring. nih.gov

Intermolecular Interactions: The crystal packing would be stabilized by a network of intermolecular interactions. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the quinazoline ring can act as hydrogen bond acceptors. Additionally, the aromatic phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.

Ligand-Target Co-crystal Structures: If this compound is an inhibitor of a biological target, such as a kinase, obtaining a co-crystal structure would provide invaluable insights into its binding mode. The X-ray structure would reveal the specific amino acid residues in the active site that interact with the inhibitor, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformation adopted by the inhibitor upon binding. This information is crucial for structure-based drug design and the optimization of inhibitor potency and selectivity.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | P2₁/c or similar centrosymmetric group |

| Dihedral Angle (Quinazoline-C4 Phenyl) | 40-60° |

| Dihedral Angle (Quinazoline-N Phenyl) | 30-50° |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Note: These are typical values for similar heterocyclic compounds and would need to be confirmed by experimental data.

Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis

Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity analysis of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape), would be suitable for this compound. The purity of the sample can be determined by integrating the peak area of the main compound and any impurities detected by a UV detector, typically at a wavelength where the compound has maximum absorbance.

Isomer Analysis: HPLC can also be used to separate potential isomers of this compound. For example, if the synthesis could result in positional isomers of the chloro group on the quinazoline ring, a well-optimized HPLC method could resolve these different isomers. Chiral HPLC, using a chiral stationary phase, would be necessary to separate enantiomers if the molecule were chiral.

Other Techniques: Thin-layer chromatography (TLC) is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity assessment. Gas chromatography (GC), coupled with a mass spectrometer (GC-MS), could also be used for the analysis of this compound if it is sufficiently volatile and thermally stable. The PubChem entry for the related 6-chloro-2,4-diphenylquinazoline (B8377314) indicates the availability of GC-MS data, suggesting this technique could be applicable. nih.gov

Interactive Data Table: Typical HPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector |

| Injection Volume | 10 µL |

Computational and Theoretical Chemistry Investigations of 6 Chloro N,4 Diphenylquinazolin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 6-chloro-N,4-diphenylquinazolin-2-amine. DFT studies allow for the determination of molecular geometry, electronic structure, and reactivity descriptors. researchgate.netresearchgate.netdergipark.org.tr

Molecular Geometry and Electronic Structure: The geometry of this compound can be optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netdergipark.org.tr These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. For instance, in a related compound, 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine, the dihedral angle between the quinoline (B57606) ring system and the phenyl ring was found to be 50.18 (6)°. nih.gov Similar calculations for this compound would elucidate the spatial arrangement of its phenyl rings relative to the quinazoline (B50416) core.

Reactivity Profiling: Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the compound's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated through DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Such information is vital for understanding how the molecule might interact with biological macromolecules. researchgate.net

Molecular Docking Studies with Identified and Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. lums.ac.ir For this compound, docking studies can identify potential biological targets and elucidate the binding interactions at the molecular level. Given that quinazoline derivatives are known to target various enzymes, several potential targets can be investigated. mdpi.comnih.gov

Potential Biological Targets: Based on the activities of similar quinazoline compounds, potential biological targets for this compound include:

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Many quinazoline derivatives are potent EGFR inhibitors, a key target in cancer therapy. nih.govnih.gov

Phosphodiesterase 7 (PDE7): Some quinazoline derivatives have been investigated as PDE7 inhibitors. nih.gov

DNA Gyrase: This bacterial enzyme is a target for some antimicrobial quinazolines. lums.ac.ir

Proto-oncogene tyrosine-protein kinase Src: This is another kinase implicated in cancer that is targeted by quinoline derivatives. nih.gov

Docking Analysis: Docking simulations would involve placing this compound into the active site of these target proteins. The results would provide a binding score, indicating the strength of the interaction, and reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, studies on related compounds have shown that the quinazoline nitrogen atoms can act as hydrogen bond acceptors. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Interactions and Conformational Dynamics

To complement molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For derivatives of this compound, a 3D-QSAR model could be developed to predict the activity of novel analogs. nih.gov

This would involve synthesizing a library of derivatives with variations at different positions of the quinazoline scaffold and the phenyl rings. The biological activity of these compounds would be determined experimentally. Then, using computational methods, a model would be built to relate molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to the observed activity. Such models are valuable for guiding the design of more potent compounds. nih.gov

In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery to assess the pharmacokinetic and safety profiles of a compound. nih.gov Various in silico tools and web servers can be used to predict these properties for this compound. researchgate.netnih.govmdpi.com

Predicted ADMET Properties:

| Property | Predicted Outcome | Significance |

|---|---|---|

| Oral Bioavailability | Predicted to be good | Indicates the fraction of the drug that reaches systemic circulation after oral administration. arabjchem.org |

| Gastrointestinal Absorption | Predicted to be high | Suggests efficient absorption from the gut. arabjchem.org |

| Blood-Brain Barrier (BBB) Penetration | Variable, dependent on specific model | Determines if the compound can enter the central nervous system. |

| CYP450 Inhibition | Potential for inhibition of certain isoforms | Predicts potential for drug-drug interactions. |

| Hepatotoxicity | Low to moderate risk predicted | Indicates potential for liver damage. |

| Genotoxicity | Generally predicted to be non-genotoxic | Assesses the potential to damage genetic material. mdpi.com |

De Novo Drug Design Approaches Utilizing the this compound Scaffold

The this compound scaffold can serve as a starting point for de novo drug design. This involves using computational algorithms to generate novel molecular structures with desired properties, based on the core scaffold. nih.gov

By identifying the key pharmacophoric features of this compound from docking and QSAR studies, new molecules can be designed by adding, removing, or modifying functional groups. These newly designed compounds can then be synthesized and tested, creating a cycle of design, synthesis, and evaluation to optimize for potency and selectivity against a specific biological target. The versatility of the quinazoline scaffold allows for the incorporation of diverse functional groups, enhancing its potential for developing new therapeutics. mdpi.comnih.gov

Preclinical Pharmacological and Mechanistic Profiling of 6 Chloro N,4 Diphenylquinazolin 2 Amine in Vitro Focus

In Vitro Enzyme Inhibition and Activation Studies

The quinazoline (B50416) core structure is a versatile pharmacophore that has been shown to interact with a wide array of enzymes. Studies on 6-chloro-N,4-diphenylquinazolin-2-amine and related compounds have revealed significant inhibitory activity against several key enzymes involved in diverse pathological processes.

The 4-anilinoquinazoline (B1210976) framework is famously associated with the inhibition of the epidermal growth factor receptor (EGFR) kinase. However, for apoptosis-inducing 4-anilinoquinazolines, substitutions at the 6- and 7-positions of the quinazoline core have been shown to decrease potency. nih.gov This suggests that while the general scaffold is a known kinase inhibitor, specific substitution patterns are critical for activity. The broader quinazoline class has demonstrated a wide range of kinase inhibitory activities. For instance, various quinazoline-based compounds have been identified as potent multi-kinase inhibitors, targeting enzymes such as FLT3 and Aurora Kinase A (AURKA). nih.gov Additionally, substituted 6-arylquinazolin-4-amines have been developed as potent and selective inhibitors of cdc2-like kinases (Clk). nih.gov Other research has pointed to quinazolin-4(3H)-one derivatives as inhibitors of Phosphoinositide 3-kinase (PI3K). arabjchem.orgmdpi.com

A structurally related quinazoline derivative, N-(6-chloro-4-phenylquinazolin-2-yl)guanidine, has been identified as a potent inhibitor of bacterial DNA gyrase. nih.gov In in vitro assays, this compound strongly inhibits the supercoiling activity of E. coli DNA gyrase with a half-maximal inhibitory concentration (IC50) of approximately 7 μM. nih.gov Mechanistic studies indicate that this class of compounds acts as a bacterial DNA gyrase poison. It stabilizes the enzyme-DNA cleavage complex, which leads to the accumulation of DNA double-stranded breaks and single-stranded nicks, a mechanism of action similar to that of fluoroquinolone antibiotics. nih.gov

Table 1: DNA Gyrase Inhibition by a 6-chloro-4-phenylquinazoline (B31862) derivative

| Compound | Target Enzyme | IC50 | Mechanism of Action |

| N-(6-chloro-4-phenylquinazolin-2-yl)guanidine | E. coli DNA Gyrase | ~7 μM | Gyrase Poison (stabilizes enzyme-DNA cleavage complex) |

Analogues of quinazolin-2-amine have demonstrated inhibitory activity against Adenosine/Guanosine Nucleoside Ribohydrolase (AGNH), an enzyme crucial for the purine (B94841) salvage pathway in protozoans like Trichomonas vaginalis. digitellinc.com This pathway is essential for parasites that cannot synthesize purine rings de novo. nih.gov Preliminary studies on quinazolin-2-amine analogues showed IC50 values of 6.5 μM, 6.8 μM, and 46 μM against AGNH. digitellinc.com Further research indicated that the presence of amine groups at both the 2 and 4 positions of the quinazoline ring generally leads to better inhibition of the AGNH enzyme. digitellinc.com

Table 2: AGNH Inhibition by Quinazolin-2-amine Analogues

| Compound Class | Target Enzyme | IC50 Values |

| Quinazolin-2-amine analogues | T. vaginalis AGNH | 6.5 μM, 6.8 μM, 46 μM |

The versatility of the quinazoline scaffold extends to other enzyme targets. A related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was found to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition. nih.gov Furthermore, derivatives of 4-Hydroxyquinazoline have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. One such derivative, compound B1, exhibited an IC50 value of 63.81 nM against PARP1. mdpi.com

Receptor Binding and Modulation Assays (e.g., GPCRs, Nuclear Receptors)

While much of the research on this scaffold has focused on enzyme inhibition, some studies have explored its interaction with G-protein coupled receptors (GPCRs). A conformationally restricted analogue, 2-amino-6-chloro-3,4-dihydroquinazoline Hydrochloride, was identified as a novel antagonist of the 5-HT3 receptor, a ligand-gated ion channel. researchgate.net However, mono- and di-substitution of the terminal amine group in this series led to a loss of binding affinity at 5-HT3 receptors. researchgate.net

Cell-Based Functional Assays (Excluding human clinical outcomes)

The enzymatic inhibition profiles of quinazoline derivatives often translate into potent effects in cell-based functional assays. These compounds have demonstrated a range of activities, including anti-proliferative, apoptosis-inducing, anti-parasitic, and anti-biofilm effects.

A 2-chloro-4-anilinoquinazoline derivative (MPI-0441138) proved to be a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov This compound was also a potent inhibitor of cell proliferation, showing a GI50 of 2 nM in the same cell line. nih.gov Other quinazolinone derivatives have shown moderate to good cytotoxic activity against various cancer cell lines, including HCT, MCF-7, and HepG-2. arabjchem.org

In the context of infectious diseases, a 2-aryl-4-aminoquinazoline series demonstrated sub-micromolar potency in an intracellular Trypanosoma cruzi infection assay. nih.gov Furthermore, certain 4(3H)-quinazolinonyl aminopyrimidine derivatives have been shown to efficiently inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values in the range of 20.7–22.4 μM. nih.gov

Table 3: Cell-Based Functional Activity of Quinazoline Analogues

| Compound Class/Derivative | Assay | Cell Line/Organism | Activity Metric | Result |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Caspase Activation | T47D (Breast Cancer) | EC50 | 2 nM nih.gov |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Cell Proliferation | T47D (Breast Cancer) | GI50 | 2 nM nih.gov |

| 2-Aryl-4-aminoquinazoline series | Antiparasitic Efficacy | Trypanosoma cruzi | IC50 | Sub-micromolar nih.gov |

| 4(3H)-Quinazolinonyl aminopyrimidines | Biofilm Inhibition | MRSA | IC50 | 20.7–22.4 μM nih.gov |

Cell Proliferation and Viability Studies in Specific Cell Lines

Derivatives of the quinazoline scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. For instance, various 2,4,6-trisubstituted quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects. researchgate.netniscair.res.in One study on novel 2,4,6-trisubstituted quinazoline derivatives reported considerable antiproliferative activity against human cancer cell lines, including Eca-109 (esophageal carcinoma), A549 (lung carcinoma), PC-3 (prostate carcinoma), and MGC-803 (gastric cancer). researchgate.net Another study identified a 2,4,6-trisubstituted quinazoline derivative, compound 6e , which exhibited the highest activity against THP-1 (acute monocytic leukemia) and HL-60 (promyelocytic leukemia) cell lines. niscair.res.in

The antiproliferative activities of quinazoline derivatives are often attributed to their ability to inhibit key enzymes involved in cell growth and proliferation, such as protein kinases. nih.gov For example, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides showed distinct antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. mdpi.com

Below is a representative data table of the antiproliferative activity of some 2,4,6-trisubstituted quinazoline derivatives against various cancer cell lines, which may provide an indication of the potential activity of this compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 11k | PC-3 | 5.59 ± 0.78 | researchgate.net |

| Compound 16 | Caco-2 | 37.4 | mdpi.com |

| Compound 16 | HCT-116 | 8.9 | mdpi.com |

| Compound 18 | Caco-2 | 50.9 | mdpi.com |

| Compound 18 | HCT-116 | 3.3 | mdpi.com |

| Compound 19 | Caco-2 | 17.0 | mdpi.com |

| Compound 19 | HCT-116 | 5.3 | mdpi.com |

| Compound 21 | Caco-2 | 18.9 | mdpi.com |

| Compound 21 | HCT-116 | 4.9 | mdpi.com |

This table presents data for structurally related compounds to infer potential activity and does not represent direct experimental data for this compound.

Apoptosis Induction and Cell Cycle Modulation

A significant mechanism through which quinazoline derivatives exert their anticancer effects is the induction of apoptosis and modulation of the cell cycle. nih.govnih.gov Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. sigmaaldrich.com Studies on various 4-anilinoquinazoline analogues have shown that these compounds can induce apoptosis. For example, the compound DW-8 , a 4-anilinoquinazoline, was found to induce apoptosis in SW620 colorectal cancer cells. nih.gov This was evidenced by an increase in Annexin V staining, which indicates the externalization of phosphatidylserine, an early event in apoptosis. nih.govsigmaaldrich.com Furthermore, treatment with DW-8 led to the activation of caspase-9 and the executioner caspases-3 and 7, which are key mediators of the intrinsic apoptotic pathway. nih.gov Nuclear fragmentation, a hallmark of late-stage apoptosis, was also observed. nih.govsigmaaldrich.com

In addition to inducing apoptosis, many quinazoline derivatives have been shown to cause cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a common feature of cancer. The aforementioned compound DW-8 was shown to cause cell cycle arrest at the G2 phase in SW620 cells. nih.gov A square-planar Pd(II) complex with a bipyridine ligand was also found to induce cell cycle arrest in the G2/M phase in HCT-116 cells. rsc.org

The following table summarizes the effects of a related quinazoline derivative on apoptosis and the cell cycle.

| Compound | Cell Line | Effect | Observations | Reference |

| DW-8 | SW620 | Apoptosis Induction | Increased Annexin V staining, activation of caspases-9, -3, and -7, nuclear fragmentation. | nih.gov |

| DW-8 | SW620 | Cell Cycle Arrest | Arrest at the G2 phase. | nih.gov |

| Pd(II) complex | HCT-116 | Cell Cycle Arrest | Arrest at the G2/M phase. | rsc.org |

This table presents data for structurally related compounds to infer potential activity and does not represent direct experimental data for this compound.

Gene Expression and Protein Level Modulation

The anticancer effects of quinazoline derivatives are often rooted in their ability to modulate the expression of genes and the levels of proteins that are critical for cancer cell survival and proliferation. For instance, a study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives demonstrated that these compounds could significantly alter the gene expression of key components of the PI3K/AKT signaling pathway. mdpi.com Specifically, treatment of cells with compounds 18 and 19 led to a substantial reduction in the gene expression of PI3K and AKT. mdpi.com Concurrently, the expression of the pro-apoptotic gene BAD (BCL2 Associated Agonist of Cell Death) was significantly increased. mdpi.com This shift in gene expression promotes apoptosis and inhibits cell survival.

While direct evidence for this compound is lacking, it is plausible that it could exert its effects through similar modulations of gene and protein expression, particularly those involved in cell cycle regulation and apoptosis.

Investigation of Cellular Signaling Pathways

The biological activities of quinazoline derivatives are mediated through their interaction with various cellular signaling pathways. A prominent pathway implicated in the action of many quinazoline-based anticancer agents is the PI3K/AKT signaling pathway. mdpi.com This pathway is crucial for regulating cell survival, proliferation, and apoptosis. The study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides showed that these compounds likely exert their anticancer effects by inhibiting the PI3K/AKT pathway, as evidenced by the downregulation of PI3K and AKT gene expression and the upregulation of the pro-apoptotic BAD gene. mdpi.com

Given the structural similarities, it is conceivable that this compound could also target the PI3K/AKT pathway or other critical signaling cascades involved in cancer, such as the MAPK/ERK pathway or pathways regulated by receptor tyrosine kinases. However, without direct experimental evidence, this remains speculative.

Structure-Activity Relationship (SAR) Elucidation for this compound and its Analogues

The structure-activity relationship (SAR) of quinazoline derivatives has been a subject of extensive research to optimize their therapeutic potential. nih.govniscair.res.in The biological activity of these compounds is highly dependent on the nature and position of the substituents on the quinazoline core.

Impact of Substituent Electronic and Steric Properties on Activity

The substitution pattern of this compound, with substituents at positions 2, 4, and 6, is crucial for its potential biological activity.

Substitution at Position 2: The presence of an amino group at the 2-position is a common feature in many biologically active quinazolines. The nature of the substituent on this amino group can significantly influence activity. Increasing the electron-donating strength of the amino group at this position has been reported to enhance fluorescence efficiency, a property that can be exploited in cellular imaging and diagnostics. researchgate.net

Substitution at Position 4: The phenyl group at the 4-position is a key structural feature. In many quinazoline-based kinase inhibitors, this position is occupied by an anilino group, which often forms critical interactions with the target protein. The regioselective substitution at the 4-position of 2,4-dichloroquinazolines is a well-established synthetic strategy for creating libraries of bioactive compounds. mdpi.com

Substitution at Position 6: The chloro group at the 6-position is an important determinant of activity. In a study of 2,4,6-trisubstituted quinazoline derivatives, the presence of an iodo group at position 6 was found to be detrimental to cytotoxic activity, suggesting that the nature of the halogen at this position is critical. niscair.res.in Conversely, in other quinoline-based compounds, a 6-chloro substituent has been shown to enhance affinity for certain receptors. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. researchgate.net For quinazoline derivatives, pharmacophore models have been developed to guide the design of new and more potent inhibitors of various targets, such as fibroblast growth factor receptor 2 (FGFR2). researchgate.net

A typical pharmacophore model for pyrazolylaminoquinazoline derivatives as FGFR2 inhibitors included features such as hydrogen bond acceptors, a hydrogen bond donor, a hydrophobic group, and aromatic rings. researchgate.net Ligand-based drug design approaches, which utilize the knowledge of active compounds, have been successfully applied to design novel quinazoline derivatives with improved potency. mdpi.com These models can predict the activity of new compounds and help in prioritizing them for synthesis and biological evaluation. For 2-aminoquinazoline (B112073) derivatives, pharmacophore models would likely highlight the importance of the amino group as a key interaction point, along with the aromatic rings for hydrophobic and π-stacking interactions.

Investigation of Molecular Targets and Downstream Signaling Pathways

While direct studies on this compound are limited, the biological activity of structurally related quinazoline compounds can provide insights into its potential mechanisms of action. For instance, various 4-anilinoquinazoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.

Furthermore, some quinazoline-based compounds have been shown to induce apoptosis in cancer cells. This programmed cell death can be initiated through various mechanisms, including the activation of caspases, which are key executioner enzymes in the apoptotic pathway. For example, certain 2-chloro-N-aryl-N-methylquinazolin-4-amines have been identified as potent inducers of apoptosis through mechanisms that may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent cell death.

The general mechanism for many quinazoline-based kinase inhibitors involves binding to the ATP pocket of the enzyme's catalytic domain. The N-phenyl group at the 4-position and other substituents on the quinazoline ring play a critical role in establishing specific interactions with amino acid residues in the kinase active site, thereby determining the potency and selectivity of the inhibitor.

Table 1: Potential Molecular Targets and Pathways for Quinazoline Derivatives

| Molecular Target Class | Specific Examples | Potential Downstream Effectors |

| Receptor Tyrosine Kinases | EGFR, VEGFR | RAS, RAF, MEK, ERK, PI3K, AKT, mTOR |

| Non-receptor Tyrosine Kinases | Src family kinases | FAK, STAT3 |

| Cell Cycle-related Kinases | CDKs, Aurora Kinases, CLKs | Rb, p53 |

| Apoptosis-related Proteins | Caspases, Bcl-2 family | PARP cleavage |

| Cytoskeletal Proteins | Tubulin | Mitotic arrest |

Note: This table is illustrative of targets for the broader quinazoline class and not specific to this compound due to a lack of direct experimental data.

Selectivity Profiling Against Off-Targets (In Vitro Studies)

The selectivity of a compound is a critical aspect of its preclinical profile, as it can predict potential on-target efficacy versus off-target side effects. For kinase inhibitors, selectivity is typically assessed by screening the compound against a large panel of kinases.

For the broader class of quinazoline-based inhibitors, selectivity profiles can vary significantly based on the substitution pattern. For example, some multi-kinase inhibitors based on the quinazoline scaffold have been developed to intentionally target multiple kinases involved in cancer progression, such as FLT3 and Aurora kinases. Conversely, highly selective inhibitors have also been designed to target specific kinases with minimal activity against others.

Without specific experimental data for this compound, it is not possible to provide a definitive selectivity profile. Such a profile would typically be generated through in vitro kinase panel screening assays.

Table 2: Illustrative Selectivity Profile for a Hypothetical Quinazoline-based Kinase Inhibitor

| Kinase Target | IC50 (nM) |

| Primary Target(s) | |

| Kinase A | 10 |

| Kinase B | 25 |

| Selected Off-Targets | |

| Kinase C | >1000 |

| Kinase D | 500 |

| Kinase E | >10000 |

Note: This table is a hypothetical example to illustrate how selectivity data is typically presented and does not represent actual data for this compound.

Patents and Intellectual Property Landscape Pertaining to 6 Chloro N,4 Diphenylquinazolin 2 Amine

Analysis of Synthetic Process Patents

Patents for the synthesis of quinazoline (B50416) derivatives reveal several established and novel methodologies that can be applied to the production of 6-chloro-N,4-diphenylquinazolin-2-amine. The core strategies generally involve the construction of the quinazoline ring system followed by functionalization at the 2, 4, and 6 positions.

A common patented approach begins with a substituted anthranilic acid or its corresponding aminobenzonitrile. For the target compound, this would typically involve a derivative of 2-amino-5-chlorobenzoic acid. A general and widely patented method involves the cyclization of an N-acylanthranilamide with a source of ammonia (B1221849) or an amine.

Another prevalent strategy detailed in the patent literature involves the reaction of a 2,4-dichloroquinazoline (B46505) intermediate with appropriate amines. derpharmachemica.com For the target compound, the synthesis would likely proceed via 2,4,6-trichloroquinazoline. This intermediate can be selectively reacted with aniline (B41778) at the 4-position, followed by a subsequent reaction with another equivalent of aniline at the 2-position under different reaction conditions. A key aspect of these process patents is the control of selectivity and yield.

Key reactions and reagents frequently cited in synthetic patents for related structures are summarized in the table below.

| Step | Reaction Type | Key Reagents & Catalysts | Patent Context/Relevance |

| Ring Formation | Cyclocondensation | 2-amino-5-chlorobenzonitrile, Phenyl isothiocyanate, followed by methylation and amination | Formation of the core quinazoline ring with the desired substitution pattern. |

| Intermediate Halogenation | Chlorination | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline | Conversion of a quinazolinedione precursor to a highly reactive dichloro- or trichloroquinazoline intermediate. derpharmachemica.com |

| C-4 Amination | Nucleophilic Aromatic Substitution | Aniline, Isopropanol (solvent), Reflux | Selective substitution of the chlorine atom at the C-4 position, which is the most reactive site. derpharmachemica.com |

| C-2 Amination | Nucleophilic Aromatic Substitution | Aniline, Higher boiling point solvent (e.g., DMF, NMP), Potential use of a catalyst (e.g., Pd-based) | Substitution of the less reactive chlorine atom at the C-2 position to complete the synthesis. |

Process patents also cover purification methods and the synthesis of key starting materials, such as substituted anilines and benzophenones, which can be precursors for the quinazoline ring. googleapis.compatsnap.com The novelty in these patents often lies in the use of specific catalysts to improve reaction times and yields, or the development of a more economical, large-scale process. google.com

Examination of Use-Based Patents (Limited to non-human, in vitro applications or in silico predictions)

While patents for the specific compound this compound are not prominently indexed, the broader class of 2,4-diamino-6-chloro-quinazoline derivatives is extensively covered in use-based patents, primarily for their biological activities demonstrated in vitro. These patents form a crucial basis for inferring the potential patentable applications of the title compound.

The predominant area of application is as inhibitors of various protein kinases. nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov Patents often claim the use of a series of such compounds for inhibiting the proliferation of cancer cell lines in vitro. For instance, studies on related 6-chloro-quinazolin derivatives have demonstrated potent in vitro activity against various human cancer cell lines, including MGC-803 (gastric), Bcap-37 (breast), and PC3 (prostate). nih.gov The mechanism often involves the induction of apoptosis, which is confirmed through in vitro assays like fluorescent staining and flow cytometry. nih.gov

Another significant area of patented use is in antiviral research. Derivatives of 4-anilinoquinazoline have been identified as inhibitors of viral replication in cell-based assays. For example, related compounds have shown inhibitory effects against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) in Vero cell cultures. nih.gov These patents would cover the use of the compound for inhibiting viral entry or replication in an in vitro setting.

The table below summarizes potential in vitro applications based on patents and research literature for structurally related compounds.

| Application Area | In Vitro Model/Assay | Target/Mechanism | Reference |

| Anticancer Research | Human cancer cell lines (e.g., MGC-803, Bcap-37) | Inhibition of cell proliferation, induction of apoptosis. nih.gov | nih.gov |

| Anticancer Research | Enzyme inhibition assays | Inhibition of kinases (e.g., EGFR), PARP, or BCRP. nih.gov | nih.govnih.gov |

| Antiviral Research | Virus-infected cell lines (e.g., Vero cells) | Inhibition of MERS-CoV replication. nih.gov | nih.gov |

| Drug Discovery | High-throughput screening (HTS) | Use as a scaffold or fragment for identifying new lead compounds against various biological targets. | nih.gov |

In silico predictions also represent a patentable application. Patents may be filed for methods of identifying new drug candidates by computationally screening virtual libraries of quinazoline derivatives, including this compound, against a modeled biological target.

Strategies for Novel Intellectual Property Generation from this compound Research

The existing patent landscape for quinazolines provides a clear framework for generating novel intellectual property from research on this compound. Key strategies would involve creating novelty in composition of matter, method of use, or process.

Composition of Matter Patents (New Chemical Entities):

Analogue Synthesis: The most direct path to new IP is the synthesis of novel analogues. This involves modifying the core structure of this compound.

Substitution on Phenyl Rings: Introducing various functional groups (e.g., fluoro, cyano, methoxy) on the N-phenyl or 4-phenyl rings to modulate activity, selectivity, or physicochemical properties. SAR studies on related compounds show that such substitutions can dramatically alter biological activity. nih.govnih.gov

Modification of the Quinazoline Core: Replacing the chlorine at the 6-position with other groups (e.g., bromo, methyl, methoxy) or introducing substituents at the 5, 7, or 8 positions.

Prodrugs and Bioconjugates: Designing and patenting prodrugs of the parent compound to improve properties like cell permeability or creating conjugates with other molecules (e.g., fluorescent dyes, biotin) to develop novel research tools or probes.

Method of Use Patents (New Applications):

Screening Against New Targets: The quinazoline scaffold is known for its promiscuity, binding to a wide range of proteins. nih.gov A robust strategy is to perform broad in vitro screening of this compound against a diverse panel of targets beyond the well-documented kinases. Potential targets include other enzymes (e.g., polymerases, proteases), ion channels, or G-protein coupled receptors. Any novel activity identified in an in vitro assay could be patented.

Repurposing for Non-Oncology/Virology Fields: Exploring applications in other areas. For example, quinazolines have been investigated for anti-inflammatory, antibacterial, and herbicidal activities. nih.govderpharmachemica.commdpi.com Demonstrating efficacy in a relevant in vitro model (e.g., inhibition of cyclooxygenase, inhibition of bacterial growth) for any of these areas would open new patenting avenues.

Combination Therapy (In Vitro): Patenting the use of the compound in combination with other known agents to achieve synergistic effects in cell-based assays. For instance, demonstrating that the compound enhances the cytotoxic effect of a known anticancer drug in vitro could be a patentable invention.

Process Patents (Novel Synthesis):

Greener Synthesis: Developing and patenting an improved synthetic route that is more environmentally friendly, for example, by using a novel deep eutectic solvent as a catalyst and reaction medium, avoiding hazardous reagents, or reducing the number of steps. nih.gov

Asymmetric Synthesis: If the molecule or a derivative has a chiral center, developing a novel stereoselective synthesis would be highly patentable, as different stereoisomers can have vastly different biological activities. google.com

By systematically exploring these avenues, research on this compound can lead to the generation of a robust and diverse intellectual property portfolio.

The Quinazoline Scaffold: Charting Future Research for this compound

The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. mdpi.comsemanticscholar.orgresearchgate.net Within this extensive family, this compound represents a specific yet under-explored entity. While direct research on this particular compound is limited in publicly accessible literature, a comprehensive analysis of its structural analogues provides a robust framework for predicting its potential, identifying research gaps, and charting a course for future investigation. This article synthesizes key findings from related research to outline the prospective research landscape for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-N,4-diphenylquinazolin-2-amine, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, 6-bromo-4-chloroquinazoline derivatives react with phenylmethanamine in DMF using Hunig’s base as a catalyst. Reaction parameters such as solvent polarity (DMF enhances nucleophilicity), temperature (room temperature or microwave-assisted heating at 150°C), and stoichiometric ratios (1:1 amine to halide) are critical for yield optimization. Post-synthesis purification involves silica column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer : Purity is assessed via HPLC (>95% purity) with trifluoroacetic acid-modified mobile phases. Structural confirmation employs H and C NMR spectroscopy (e.g., δ 8.51 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS; e.g., [M+H] at m/z 362.0957). LCMS retention times (3.05–4.53 min) further validate consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse substituents on the quinazoline core?

- Methodological Answer : Microwave-assisted Suzuki coupling with arylboronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) in the presence of Pd(PPh) and NaCO accelerates cross-coupling. Computational reaction path searches (e.g., quantum chemical calculations) predict optimal substituent positions, while iterative feedback loops between experimental data and computational models refine conditions (e.g., solvent selection, temperature) .

Q. What methodologies resolve contradictions in reported biological activities of quinazoline derivatives?

- Methodological Answer : Systematic SAR (structure-activity relationship) studies using 3D-QSAR models identify key pharmacophores (e.g., chlorine at position 6 enhances kinase inhibition). Discrepancies in bioactivity data are addressed by standardizing assay protocols (e.g., Reaction Biology Corporation’s kinase profiling) and controlling variables like solvent (DMSO concentration ≤0.1%) and cell-line specificity .

Q. How are molecular interactions of this compound with biological targets characterized?

- Methodological Answer : X-ray crystallography or NMR titration experiments map binding sites (e.g., hydrophobic pockets in kinase domains). Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding free energies and stability. Experimental validation includes competitive binding assays with fluorescent probes (e.g., ATP-competitive inhibitors) .

Q. What computational strategies predict the compound’s physicochemical properties for drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculates logP (lipophilicity) and pKa (ionization potential). ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling uses tools like SwissADME to optimize bioavailability. Machine learning models (e.g., Random Forest) trained on quinazoline datasets prioritize synthetic analogs with desirable solubility and metabolic stability .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield (Suzuki) | 58–99% | |

| Purity (HPLC) | >95% | |

| HRMS [M+H] | 362.0957 (CHNOS) | |

| NMR Shift (Aromatic H) | δ 8.51 ppm (DMSO-d6) | |

| Computational LogP | 3.2 (Predicted via SwissADME) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products